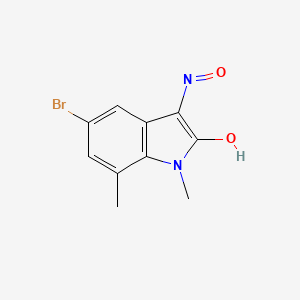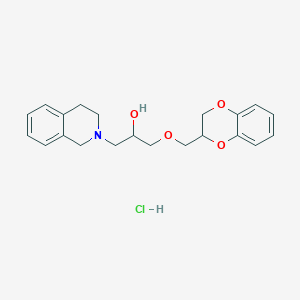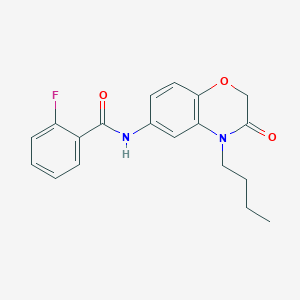
3-(4-butoxybenzylidene)-5-(6-methyl-2-naphthyl)-2(3H)-furanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-butoxybenzylidene)-5-(6-methyl-2-naphthyl)-2(3H)-furanone, also known as musk ketone, is a synthetic fragrance compound commonly used in perfumes, cosmetics, and household products. This compound has been the subject of numerous scientific studies due to its unique properties and potential applications. In
科学的研究の応用
Musk ketone has been the subject of numerous scientific studies due to its potential applications in a wide range of fields. In the pharmaceutical industry, 3-(4-butoxybenzylidene)-5-(6-methyl-2-naphthyl)-2(3H)-furanone ketone has been investigated for its potential as an anti-inflammatory agent and as a treatment for Alzheimer's disease. In the cosmetic industry, 3-(4-butoxybenzylidene)-5-(6-methyl-2-naphthyl)-2(3H)-furanone ketone has been studied for its ability to enhance the scent of perfumes and other fragrances. In the field of environmental science, 3-(4-butoxybenzylidene)-5-(6-methyl-2-naphthyl)-2(3H)-furanone ketone has been investigated for its potential to act as an endocrine disruptor and for its persistence in the environment.
作用機序
The mechanism of action of 3-(4-butoxybenzylidene)-5-(6-methyl-2-naphthyl)-2(3H)-furanone ketone is not fully understood, but it is believed to act as a modulator of the GABA-A receptor, which is involved in the regulation of neurotransmitter activity in the brain. It may also interact with other receptors, including the serotonin receptor and the nicotinic acetylcholine receptor.
Biochemical and Physiological Effects:
Musk ketone has been shown to have a range of biochemical and physiological effects. In animal studies, 3-(4-butoxybenzylidene)-5-(6-methyl-2-naphthyl)-2(3H)-furanone ketone has been found to have anti-inflammatory effects and to improve cognitive function. It has also been shown to have estrogenic and anti-androgenic effects, which may contribute to its potential as an endocrine disruptor.
実験室実験の利点と制限
One advantage of 3-(4-butoxybenzylidene)-5-(6-methyl-2-naphthyl)-2(3H)-furanone ketone for lab experiments is its stability, which allows for consistent results over time. However, its potential as an endocrine disruptor and its persistence in the environment may limit its use in certain experiments, particularly those involving aquatic organisms.
将来の方向性
There are numerous future directions for research on 3-(4-butoxybenzylidene)-5-(6-methyl-2-naphthyl)-2(3H)-furanone ketone. One area of interest is its potential as a treatment for Alzheimer's disease, as it has been shown to improve cognitive function in animal studies. Another area of interest is its potential as an endocrine disruptor, as further research could help to better understand its effects on the environment and human health. Additionally, research on the mechanism of action of 3-(4-butoxybenzylidene)-5-(6-methyl-2-naphthyl)-2(3H)-furanone ketone could lead to the development of new drugs with similar properties.
合成法
Musk ketone can be synthesized through a variety of methods, including the Friedel-Crafts reaction, the Knoevenagel condensation reaction, and the Claisen-Schmidt reaction. The most common method involves the reaction of 4-butoxybenzaldehyde with 6-methyl-2-naphthaldehyde in the presence of a base catalyst, followed by cyclization of the resulting intermediate to form 3-(4-butoxybenzylidene)-5-(6-methyl-2-naphthyl)-2(3H)-furanone ketone.
特性
IUPAC Name |
(3Z)-3-[(4-butoxyphenyl)methylidene]-5-(6-methylnaphthalen-2-yl)furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24O3/c1-3-4-13-28-24-11-6-19(7-12-24)15-23-17-25(29-26(23)27)22-10-9-20-14-18(2)5-8-21(20)16-22/h5-12,14-17H,3-4,13H2,1-2H3/b23-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDAMWTHMTUUIRZ-HAHDFKILSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C=C2C=C(OC2=O)C3=CC4=C(C=C3)C=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)/C=C\2/C=C(OC2=O)C3=CC4=C(C=C3)C=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{1-cyano-2-[2-(phenylthio)phenyl]vinyl}benzoic acid](/img/structure/B5031412.png)
![5-{[(3,3-diphenylpropyl)amino]methylene}-1-(4-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5031428.png)
![1-(1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)-4-ethylpiperazine](/img/structure/B5031430.png)

![6-{[(3-methylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5031436.png)

![N-(2,4-dimethoxyphenyl)-3-{1-[3-(2-pyrazinyl)propanoyl]-4-piperidinyl}propanamide](/img/structure/B5031447.png)

![1-(3-fluorobenzyl)-5-{[4-(2-methoxyethoxy)-1-piperidinyl]carbonyl}-2-piperidinone](/img/structure/B5031458.png)
![N-{2-[2-(3-methylphenoxy)ethoxy]ethyl}-1-butanamine oxalate](/img/structure/B5031465.png)


![N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B5031508.png)
![2-methyl-N-(2,2,2-trichloro-1-{[2-(trifluoromethyl)phenyl]amino}ethyl)propanamide](/img/structure/B5031514.png)